molecular formula C28H26N4O2S2 B11542940 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

Cat. No.: B11542940
M. Wt: 514.7 g/mol
InChI Key: DAGOEDNUJMLCAR-UHFFFAOYSA-N
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Description

2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and thioamides. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(METHANESULFONYL)PHENYL]-1,3-THIAZOLE
  • 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(ETHANESULFONYL)PHENYL]-1,3-THIAZOLE

Uniqueness

The uniqueness of 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE lies in its specific combination of functional groups and structural features, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C28H26N4O2S2

Molecular Weight

514.7 g/mol

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C28H26N4O2S2/c33-36(34,31-17-7-8-18-31)24-15-13-22(14-16-24)26-20-35-28(29-26)32-27(23-11-5-2-6-12-23)19-25(30-32)21-9-3-1-4-10-21/h1-6,9-16,20,27H,7-8,17-19H2

InChI Key

DAGOEDNUJMLCAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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